Ethyl 8-(2-methylphenyl)-8-oxooctanoate Ethyl 8-(2-methylphenyl)-8-oxooctanoate
Brand Name: Vulcanchem
CAS No.: 898751-42-3
VCID: VC2292296
InChI: InChI=1S/C17H24O3/c1-3-20-17(19)13-7-5-4-6-12-16(18)15-11-9-8-10-14(15)2/h8-11H,3-7,12-13H2,1-2H3
SMILES: CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C
Molecular Formula: C17H24O3
Molecular Weight: 276.4 g/mol

Ethyl 8-(2-methylphenyl)-8-oxooctanoate

CAS No.: 898751-42-3

Cat. No.: VC2292296

Molecular Formula: C17H24O3

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-(2-methylphenyl)-8-oxooctanoate - 898751-42-3

Specification

CAS No. 898751-42-3
Molecular Formula C17H24O3
Molecular Weight 276.4 g/mol
IUPAC Name ethyl 8-(2-methylphenyl)-8-oxooctanoate
Standard InChI InChI=1S/C17H24O3/c1-3-20-17(19)13-7-5-4-6-12-16(18)15-11-9-8-10-14(15)2/h8-11H,3-7,12-13H2,1-2H3
Standard InChI Key ACGXXBOLHGZQJA-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C
Canonical SMILES CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Ethyl 8-(2-methylphenyl)-8-oxooctanoate is characterized by its unique structural arrangement consisting of an ethyl ester group connected to an eight-carbon chain with a 2-methylphenyl ketone substituent. Based on structural analysis of similar compounds, the molecular formula is C17H24O3, with an estimated molecular weight of approximately 276.4 g/mol . This compound belongs to the broader class of γ-keto esters which are important synthetic intermediates in organic chemistry.

The structure features several key functional groups that contribute to its chemical reactivity and potential applications:

  • An ethyl ester group (-COOC2H5) at one end of the molecule

  • An eight-carbon aliphatic chain that forms the backbone

  • A ketone group linking the aliphatic chain to the aromatic portion

  • A 2-methylphenyl group (o-tolyl) attached via the ketone

Based on standard chemical nomenclature principles and similar compounds, the IUPAC naming follows the pattern observed with related molecules, designating the compound as ethyl 8-(2-methylphenyl)-8-oxooctanoate.

Physical and Chemical Properties

Table 1: Predicted Physical and Chemical Properties of Ethyl 8-(2-methylphenyl)-8-oxooctanoate

PropertyValueBasis of Estimation
Molecular FormulaC17H24O3Structural analysis
Molecular Weight~276.4 g/molCalculated from atomic weights
Physical StateColorless to pale yellow liquidCommon for similar keto esters
SolubilitySoluble in organic solvents, poorly soluble in waterBased on similar compounds
Boiling Point~320-340°CEstimated from similar structures
Hydrogen Bond Acceptors3Based on oxygen-containing groups
Hydrogen Bond Donors0Absence of -OH or -NH groups
Rotatable Bonds~10Structural analysis

The chemical reactivity of ethyl 8-(2-methylphenyl)-8-oxooctanoate is largely governed by its functional groups. The ester group can undergo hydrolysis, transesterification, and reduction reactions, while the ketone moiety can participate in nucleophilic additions, reductions, and condensation reactions . The aromatic ring with methyl substitution provides opportunities for further functionalization through various electrophilic aromatic substitution reactions.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of ethyl 8-(2-methylphenyl)-8-oxooctanoate typically involves multi-step organic reactions. Based on literature concerning similar compounds, several potential synthetic routes can be outlined:

Friedel-Crafts Acylation Route

One of the most probable synthetic pathways involves a Friedel-Crafts acylation reaction between toluene and an appropriate acid chloride derivative of 8-ethoxy-8-oxooctanoic acid. This reaction would be catalyzed by Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3), directing the acylation predominantly to the ortho position due to the directing effect of the methyl group.

Grignard Reaction Approach

Another potential synthetic route involves the use of Grignard reagents as described for similar compounds in the literature. This approach could utilize N-acylpyrazoles as intermediates in the preparation of γ-keto esters, as detailed in research for similar compounds . The reaction would involve:

  • Preparation of 2-methylphenylmagnesium bromide (Grignard reagent)

  • Reaction with a suitable N-(4-oxoalkanoyl)pyrazole derivative

  • Subsequent alcoholysis to yield the desired ethyl 8-(2-methylphenyl)-8-oxooctanoate

The use of N-acylpyrazoles has been demonstrated as an effective method for the preparation of various γ-keto esters, providing a viable synthetic pathway for the target compound .

Alternative Synthesis Methods

Other potential synthetic approaches that could be adapted for ethyl 8-(2-methylphenyl)-8-oxooctanoate include:

  • Weinreb amide chemistry, utilizing 7-ethoxy-7-oxoheptanoic acid and N,O-dimethylhydroxylamine to form a Weinreb amide intermediate, followed by reaction with 2-methylphenyllithium

  • Oxidation of the corresponding alcohol derivative

  • Copper-catalyzed coupling reactions between appropriate organometallic reagents and ethyl 8-bromooctanoate

These synthetic routes would need to be optimized for yield, purity, and scalability in laboratory or industrial settings.

Applications and Significance

Research Applications

Ethyl 8-(2-methylphenyl)-8-oxooctanoate, as a member of the γ-keto ester family, holds significant potential for various research applications:

Synthetic Intermediate

The compound serves as a valuable synthetic intermediate in the preparation of various biologically relevant molecules, particularly γ-lactones, which have been noted for their biological activities . The presence of multiple functional groups allows for selective transformations and functionalizations, making it a versatile building block in organic synthesis.

Industrial Applications

Based on the properties of similar compounds, ethyl 8-(2-methylphenyl)-8-oxooctanoate may find applications in various industrial sectors:

  • Fine chemical production as an intermediate for specialty chemicals

  • Fragrance and flavor chemistry, where similar keto-esters have been utilized

  • Polymer science, potentially as a monomer or additive in specialized polymer formulations

Comparison with Structurally Similar Compounds

Structural Analogs

Table 2: Comparison of Ethyl 8-(2-methylphenyl)-8-oxooctanoate with Structurally Similar Compounds

CompoundMolecular FormulaMolecular WeightDistinguishing FeaturesReference
Ethyl 8-(2-methylphenyl)-8-oxooctanoateC17H24O3~276.4 g/mol2-methyl substituent on phenyl ring-
Ethyl 8-(2-methoxyphenyl)-8-oxooctanoateC17H24O4292.4 g/mol2-methoxy substituent on phenyl ring
Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoateC17H23BrO3355.3 g/mol3-bromo-4-methyl substitution on phenyl ring
Ethyl 8-(3-[(1H-indol-2-yl)methyl]phenyl)-8-oxooctanoateC25H29NO3~391.5 g/molComplex indole-containing substituent

The structural differences between these compounds primarily involve variations in the aromatic substituents, which significantly influence their chemical properties, reactivity, and potential biological activities. The presence of different functional groups on the aromatic ring can affect:

  • Electron density distribution and consequently reactivity patterns

  • Physical properties such as solubility and melting/boiling points

  • Metabolic stability and potential biological interactions

  • Synthetic accessibility and yield of preparation

Structure-Property Relationships

Current Research and Future Perspectives

Research Trends

Recent research in γ-keto esters has focused on their utilization as versatile synthetic intermediates in the preparation of various compounds with potential biological activities . The development of novel synthetic methodologies, particularly those involving asymmetric induction, represents a significant area of interest for compounds like ethyl 8-(2-methylphenyl)-8-oxooctanoate.

Analytical Characterization

NMR Spectroscopy

The 1H NMR spectrum would likely display characteristic signals including:

  • Aromatic protons in the region of 7.0-7.8 ppm

  • Methyl protons of the 2-methylphenyl group as a singlet around 2.3-2.5 ppm

  • Ethyl ester signals: a quartet at approximately 4.0-4.2 ppm (CH2) and a triplet at 1.1-1.3 ppm (CH3)

  • Complex multiplets for the methylene protons of the aliphatic chain

IR Spectroscopy

Expected IR absorption bands would include:

  • C=O stretching of the ketone (approximately 1680-1700 cm-1)

  • C=O stretching of the ester group (approximately 1730-1750 cm-1)

  • C-H stretching of aromatic and aliphatic groups (2850-3050 cm-1)

  • C-O stretching of the ester (1000-1300 cm-1)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable techniques for the analysis and quality control of ethyl 8-(2-methylphenyl)-8-oxooctanoate. Based on similar compounds, appropriate HPLC conditions might include:

  • Reversed-phase C18 column

  • Mobile phase consisting of acetonitrile/water gradient

  • UV detection at 254 nm (for aromatic absorbance)

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